

Spectroscopic Profile of 1-(Piperidin-4-ylmethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-(Piperidin-4-ylmethyl)piperidine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-(Piperidin-4-ylmethyl)piperidine**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of closely related piperidine-containing molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **1-(Piperidin-4-ylmethyl)piperidine** in a research and development setting.

Physicochemical Properties

Property	Value	Source
IUPAC Name	1-(piperidin-4- ylmethyl)piperidine	[1]
Molecular Formula	C11H22N2	[1]
Molecular Weight	182.31 g/mol	[1]
CAS Number	32470-52-3	[1]

Predicted Spectroscopic Data



The following tables summarize the predicted spectroscopic data for **1-(Piperidin-4-ylmethyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 2.8 - 3.1	m	2H	H-2'eq, H-6'eq (Piperidin-1-yl)
~ 2.2 - 2.5	m	4H	H-2'ax, H-6'ax (Piperidin-1-yl), CH2
~ 2.9 - 3.2	m	2H	H-2eq, H-6eq (Piperidin-4-yl)
~ 2.4 - 2.7	t	2H	H-2ax, H-6ax (Piperidin-4-yl)
~ 1.5 - 1.8	m	5H	H-3'eq, H-5'eq, H-4' (Piperidin-1-yl), H- 3eq, H-5eq (Piperidin- 4-yl)
~ 1.2 - 1.5	m	6H	H-3'ax, H-5'ax (Piperidin-1-yl), H-3ax, H-5ax, H-4 (Piperidin- 4-yl)
~ 1.7 (broad s)	S	1H	NH (Piperidin-4-yl)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
~ 60 - 65	CH2
~ 54 - 58	C-2', C-6' (Piperidin-1-yl)
~ 46 - 50	C-2, C-6 (Piperidin-4-yl)
~ 35 - 40	C-4 (Piperidin-4-yl)
~ 30 - 35	C-3, C-5 (Piperidin-4-yl)
~ 25 - 30	C-3', C-5' (Piperidin-1-yl)
~ 23 - 27	C-4' (Piperidin-1-yl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 3300	Medium, Broad	N-H Stretch (secondary amine)
2920, 2850	Strong	C-H Stretch (aliphatic)
1450	Medium	C-H Bend (methylene)
1150	Medium	C-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted MS Data (Electron Ionization)



m/z	Relative Intensity	Assignment
182	Medium	[M] ⁺ (Molecular Ion)
167	Low	[M - CH₃] ⁺
98	High	$[C_6H_{12}N]^+$ (Piperidinylmethyl fragment)
84	Very High	[C₅H10N]+ (Piperidine fragment)

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments and can be adapted for the analysis of **1-(Piperidin-4-ylmethyl)piperidine**.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[2]

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
 [2]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum with 16-64 scans to achieve a good signal-to-noise ratio.
 - Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.



- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans (typically 1024 or more) will be necessary due to the low natural abundance of ¹³C.
 - Set a spectral width of approximately 220-250 ppm.
 - Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly on the ATR crystal. For transmission IR, a thin film can be prepared between two KBr plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[2]



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[2]

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).[2]
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole or time-of-flight).[2]
- Detection: An electron multiplier or a similar detector records the abundance of each ion.[2]

Visualizations

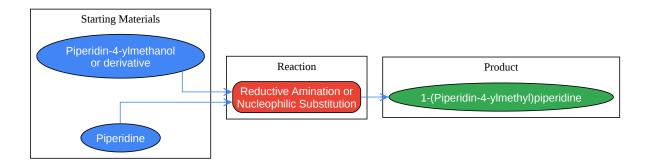
The following diagrams illustrate the general workflow for the spectroscopic analysis of **1- (Piperidin-4-ylmethyl)piperidine**.





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Caption: General experimental workflow for spectroscopic analysis.



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Caption: A plausible synthetic pathway for the target molecule.

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References

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- 2. benchchem.com [benchchem.com]
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